Cas no 877652-12-5 (6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate)

6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate structure
877652-12-5 structure
Product Name:6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
CAS No:877652-12-5
MF:C21H20N4O7S2
MW:504.536102294922
CID:6603506
PubChem ID:18573030
Update Time:2025-10-22

6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • 6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
    • Butanamide, 2-ethyl-N-[5-[[[5-[(2-nitrobenzoyl)oxy]-4-oxo-4H-pyran-2-yl]methyl]thio]-1,3,4-thiadiazol-2-yl]-
    • 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
    • F2532-0686
    • 877652-12-5
    • [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
    • AKOS024657265
    • 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
    • Inchi: 1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-13-9-16(26)17(10-31-13)32-19(28)14-7-5-6-8-15(14)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27)
    • InChI Key: VLMIOWIZKPLZFJ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC2OC=C(OC(=O)C3=CC=CC=C3[N+]([O-])=O)C(=O)C=2)S1)(=O)C(CC)CC

Computed Properties

  • Exact Mass: 504.07734134g/mol
  • Monoisotopic Mass: 504.07734134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 857
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 207Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • pka: 8.90±0.50(Predicted)

6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate Pricemore >>

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Additional information on 6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Research Brief on 6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate (CAS: 877652-12-5)

The compound 6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate (CAS: 877652-12-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure combining a thiadiazole ring, a pyranone moiety, and a nitrobenzoate ester, exhibits promising biological activities that warrant further investigation. Recent studies have focused on its potential as a therapeutic agent, particularly in the context of enzyme inhibition and antimicrobial activity.

The synthesis of this compound involves multi-step organic reactions, including the formation of the 1,3,4-thiadiazole core, followed by the introduction of the 2-ethylbutanamido group and subsequent coupling with the pyranone and nitrobenzoate components. The structural complexity of this molecule presents both challenges and opportunities for medicinal chemists, as it offers multiple sites for chemical modification to optimize its pharmacological properties. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating more detailed biological evaluations.

In vitro studies have demonstrated that 6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate exhibits potent inhibitory activity against several key enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These findings suggest potential applications in the treatment of inflammatory diseases and cancer. Additionally, the compound has shown notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, highlighting its potential as a broad-spectrum antimicrobial agent.

Mechanistic studies have begun to elucidate the molecular interactions underlying the biological activities of this compound. For instance, molecular docking simulations have revealed that the thiadiazole and nitrobenzoate moieties play critical roles in binding to the active sites of target enzymes, while the pyranone ring contributes to the overall stability of the molecule in biological systems. These insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.

Despite these promising findings, several challenges remain to be addressed. The pharmacokinetic properties of 6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate, including its solubility, metabolic stability, and bioavailability, require further optimization to advance its development as a therapeutic agent. Ongoing research is exploring various formulation strategies, such as nanoparticle-based delivery systems, to overcome these limitations.

In conclusion, 6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate represents a promising candidate for further development in the pharmaceutical industry. Its unique structural features and diverse biological activities make it a valuable subject of study for researchers in chemical biology and medicinal chemistry. Future studies should focus on optimizing its pharmacological profile and evaluating its efficacy in preclinical models of disease.

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